![molecular formula C9H17NO B2875694 3-Methoxy-1-azaspiro[4.4]nonane CAS No. 2580254-67-5](/img/structure/B2875694.png)
3-Methoxy-1-azaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-1-azaspiro[44]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[44]nonane framework with a methoxy group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the electrophilic amination of Grignard reagents using O-sulfonyloximes as amination reagents. This process involves the reaction of benzophenone O-sulfonyloxime derivatives with Grignard reagents, followed by hydrolysis to yield the desired spirocyclic amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of efficient catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-1-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
3-Methoxy-1-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-Methoxy-1-azaspiro[4.4]nonane involves its interaction with molecular targets through its spirocyclic and methoxy functional groups. The nitrogen atom in the spirocyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The methoxy group can participate in electron-donating interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[4.4]nonane: Lacks the methoxy group, resulting in different reactivity and applications.
3-Hydroxy-1-azaspiro[4.4]nonane: Contains a hydroxyl group instead of a methoxy group, leading to variations in hydrogen bonding and solubility.
3-Methoxy-1-azaspiro[4.5]decane: Features an extended spirocyclic framework, affecting its steric and electronic properties.
Uniqueness
3-Methoxy-1-azaspiro[4.4]nonane is unique due to the presence of both the spirocyclic structure and the methoxy functional group, which together confer distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
3-methoxy-1-azaspiro[4.4]nonane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-8-6-9(10-7-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGJDAUOWPSORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2(CCCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1H-1,2,4-triazol-1-yl)-6-{4-[3-(trifluoromethoxy)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2875611.png)
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
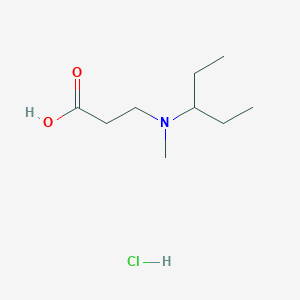
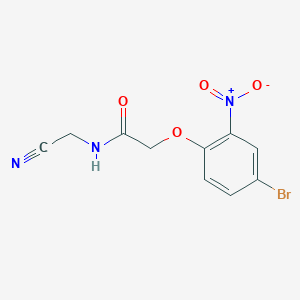
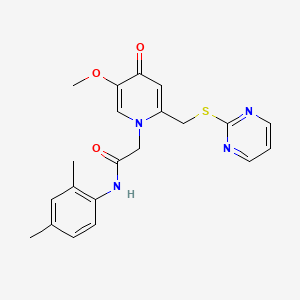
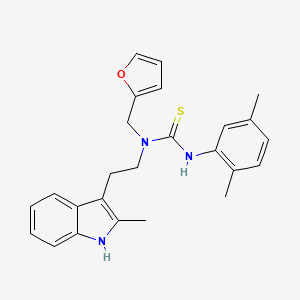
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2875620.png)

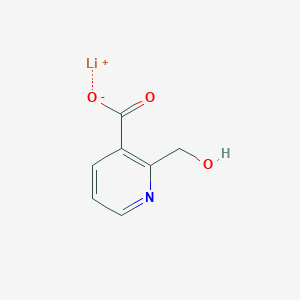
![2,4,6-trimethyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2875627.png)
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2875632.png)
